molecular formula C9H13IN2O B13909025 5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole

5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole

Cat. No.: B13909025
M. Wt: 292.12 g/mol
InChI Key: VKNIRHOYZGVSDC-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom at the 5-position, a methyl group at the 4-position, and a tetrahydropyran-2-yl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1-tetrahydropyran-2-yl-pyrazole with iodine in the presence of a suitable oxidizing agent . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-4-methyl-1-tetrahydropyran-2-yl-pyrazole .

Scientific Research Applications

5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13IN2O

Molecular Weight

292.12 g/mol

IUPAC Name

5-iodo-4-methyl-1-(oxan-2-yl)pyrazole

InChI

InChI=1S/C9H13IN2O/c1-7-6-11-12(9(7)10)8-4-2-3-5-13-8/h6,8H,2-5H2,1H3

InChI Key

VKNIRHOYZGVSDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C2CCCCO2)I

Origin of Product

United States

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